molecular formula C8H14N3O3 B056968 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl CAS No. 113715-28-9

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

Cat. No. B056968
M. Wt: 200.22 g/mol
InChI Key: GIDCTTSIAAOCCI-AATRIKPKSA-N
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Description

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl, commonly known as TEMPOL, is a stable nitroxide radical that has been extensively studied for its potential therapeutic applications. It is a potent antioxidant that can scavenge free radicals and protect cells from oxidative stress.

Mechanism Of Action

The mechanism of action of TEMPOL is primarily attributed to its antioxidant properties. TEMPOL can scavenge free radicals and prevent lipid peroxidation, protein oxidation, and DNA damage. It can also regulate the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Biochemical And Physiological Effects

TEMPOL has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, reducing inflammation, and enhancing tissue repair. It can also improve mitochondrial function and reduce apoptosis.

Advantages And Limitations For Lab Experiments

One of the major advantages of TEMPOL is its stability and ease of use. It can be easily synthesized and stored for long periods without degradation. It is also relatively safe and non-toxic, making it suitable for use in animal and human studies. However, one of the limitations of TEMPOL is its solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on TEMPOL. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the development of novel TEMPOL derivatives with improved solubility and efficacy is an active area of research.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has significant potential for therapeutic applications. Its antioxidant properties and ability to regulate various signaling pathways make it a promising candidate for the treatment of various diseases. The synthesis of TEMPOL is relatively simple, and its safety and non-toxicity make it suitable for use in animal and human studies. Further research on TEMPOL and its derivatives is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of TEMPOL can be achieved by several methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with aldehydes, ketones, or nitriles. One of the most commonly used methods is the reaction of TEMPO with p-tolualdehyde in the presence of sodium borohydride. The reaction yields TEMPOL with a high yield and purity.

Scientific Research Applications

TEMPOL has been extensively studied for its potential therapeutic applications in various fields, including neuroprotection, cardiovascular disease, cancer, and inflammation. In neuroprotection, TEMPOL has been shown to protect neurons from oxidative stress and reduce the severity of traumatic brain injury. In cardiovascular disease, TEMPOL has been shown to improve endothelial function and reduce blood pressure. In cancer, TEMPOL has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, TEMPOL has been shown to reduce inflammation and improve tissue repair.

properties

InChI

InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCTTSIAAOCCI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1[O])(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

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